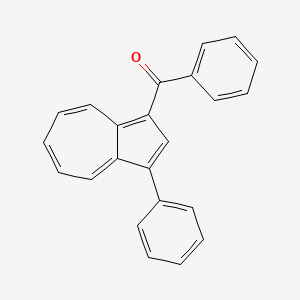
Phenyl(3-phenylazulen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(3-phenylazulen-1-yl)methanone is an organic compound that belongs to the class of methanones It features a phenyl group attached to a 3-phenylazulen-1-yl moiety through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(3-phenylazulen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-phenylazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Phenyl(3-phenylazulen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or azulenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Phenyl(3-phenylazulen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Phenyl(3-phenylazulen-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being studied.
類似化合物との比較
Phenyl(3-phenylazulen-1-yl)methanone can be compared with other similar compounds, such as:
Biphenyl methanones: These compounds have two phenyl groups attached to a methanone linkage and exhibit similar chemical reactivity.
Azulenyl methanones: Compounds with an azulenyl group attached to a methanone linkage, which may have different electronic properties due to the azulene ring.
Uniqueness: The combination of a phenyl group with a 3-phenylazulen-1-yl moiety in this compound provides unique structural and electronic properties that can be exploited in various applications, making it distinct from other methanones.
特性
CAS番号 |
916584-40-2 |
|---|---|
分子式 |
C23H16O |
分子量 |
308.4 g/mol |
IUPAC名 |
phenyl-(3-phenylazulen-1-yl)methanone |
InChI |
InChI=1S/C23H16O/c24-23(18-12-6-2-7-13-18)22-16-21(17-10-4-1-5-11-17)19-14-8-3-9-15-20(19)22/h1-16H |
InChIキー |
SGTOKZBMZZFZTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)



![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)

![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)

![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
